molecular formula C9H5N3O6 B5913340 3,7-Dinitroquinoline-2,4-diol

3,7-Dinitroquinoline-2,4-diol

Cat. No.: B5913340
M. Wt: 251.15 g/mol
InChI Key: LVOGPGRZRLTBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dinitroquinoline-2,4-diol is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of nitro groups at positions 3 and 7, along with hydroxyl groups at positions 2 and 4, gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dinitroquinoline-2,4-diol typically involves the nitration of quinoline derivatives. One common method is the nitration of quinoline-2,4-diol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Dinitroquinoline-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

3,7-Dinitroquinoline-2,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dinitroquinoline-2,4-diol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and damage to microbial cells. Additionally, the compound can bind to specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Nitroquinoline-2,4-diol: Similar structure but with only one nitro group.

    7-Nitroquinoline-2,4-diol: Similar structure but with only one nitro group.

    Quinoline-2,4-diol: Lacks nitro groups, making it less reactive.

Uniqueness

3,7-Dinitroquinoline-2,4-diol is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential biological activity compared to its mono-nitro or non-nitro counterparts. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3,7-dinitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O6/c13-8-5-2-1-4(11(15)16)3-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOGPGRZRLTBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.